molecular formula C24H21N3O4 B12174644 N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12174644
M. Wt: 415.4 g/mol
InChI Key: PQSZANXEUDGJDZ-UHFFFAOYSA-N
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Description

N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted at position 3 with a 2,5-dimethoxyphenyl group and at position 7 with a benzyl carboxamide. Its molecular formula is C₂₄H₂₃N₃O₅, with a molecular weight of 433.46 g/mol (calculated).

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C24H21N3O4/c1-30-18-9-11-22(31-2)21(13-18)27-15-26-20-12-17(8-10-19(20)24(27)29)23(28)25-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,25,28)

InChI Key

PQSZANXEUDGJDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is widely employed for constructing quinazoline-4(3H)-one scaffolds. For the target compound, the protocol involves:

Reagents :

  • Ethyl 2-aminobenzoate (anthranilate ester)

  • 2,5-Dimethoxybenzaldehyde

  • Acetic anhydride (cyclizing agent)

Procedure :

  • Condensation of ethyl 2-aminobenzoate with 2,5-dimethoxybenzaldehyde in refluxing acetic anhydride yields 3-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one via cyclodehydration.

  • Hydrolysis of the ester at position 7 using NaOH/EtOH provides the carboxylic acid intermediate.

Key Data :

StepYieldCharacterization (IR, 1H^1H NMR)
Cyclization78%νC=O\nu_{\text{C=O}}: 1685 cm1^{-1}; δ 8.21 (s, 1H, H-2)
Hydrolysis92%νCOOH\nu_{\text{COOH}}: 2500–3000 cm1^{-1}; δ 13.1 (s, 1H, COOH)

Niementowski Reaction

Alternative core synthesis via the Niementowski reaction utilizes:

Reagents :

  • Anthranilic acid

  • 2,5-Dimethoxybenzamide

  • Phosphorus oxychloride (POCl3_3)

Mechanism :

  • POCl3_3-mediated activation of the amide carbonyl.

  • Cyclocondensation with anthranilic acid to form the quinazoline ring.

Advantage : Direct installation of the 3-(2,5-dimethoxyphenyl) group during cyclization.

Carboxamide Functionalization

Acyl Chloride Intermediate

The carboxylic acid at position 7 is activated for nucleophilic substitution:

Reagents :

  • Thionyl chloride (SOCl2_2)

  • Benzylamine

Procedure :

  • SOCl2_2 (2 eq) refluxed with the carboxylic acid in dry DCM for 3 h yields the acyl chloride.

  • Dropwise addition of benzylamine (1.2 eq) in THF at 0°C, followed by stirring at RT for 12 h.

Optimization :

  • Excess SOCl2_2 ensures complete acid activation.

  • Anhydrous conditions prevent hydrolysis of the acyl chloride.

Yield : 85% after column chromatography (SiO2_2, hexane/EtOAc 3:1).

Coupling Reagents

Modern peptide coupling agents offer higher efficiency:

Reagents :

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure :

  • Carboxylic acid (1 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF stirred for 15 min.

  • Benzylamine (1.2 eq) added and stirred for 6 h at RT.

Advantages :

  • Mild conditions preserve acid- and base-sensitive groups.

  • Reduced side reactions compared to classical methods.

Spectroscopic Characterization

Critical analytical data for the target compound:

1H^1H NMR (500 MHz, DMSO-d6_6) :

  • δ 8.42 (s, 1H, H-2)

  • δ 7.85 (d, J = 8.5 Hz, 1H, H-5)

  • δ 7.45–7.32 (m, 5H, benzyl aromatic)

  • δ 6.98 (d, J = 3.0 Hz, 1H, 2,5-dimethoxyphenyl)

  • δ 3.87 (s, 3H, OCH3_3)

  • δ 3.79 (s, 3H, OCH3_3)

HRMS (ESI-TOF) :

  • Calculated for C24 _{24}H21 _{21}N3 _3O4_4: 415.1529 [M+H]+^+

  • Observed: 415.1532 [M+H]+^+

Challenges and Optimization Strategies

Regioselectivity in Cyclization

  • Issue : Competing formation of 1H-quinazolin-4-ones vs. 3H-quinazolin-4-ones.

  • Solution : Use of bulky solvents (e.g., tert-butanol) favors 3-substituted products.

Carboxamide Hydrolysis

  • Risk : Ester or amide hydrolysis under acidic/basic conditions.

  • Mitigation : Neutral pH during coupling reactions and low-temperature workups.

Chemical Reactions Analysis

N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the benzyl group.

    Hydrolysis: Acidic or basic hydrolysis can cleave the carboxamide group, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives
Compound Name Substituent at Position 3 Carboxamide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 2,5-dimethoxyphenyl N-benzyl C₂₄H₂₃N₃O₅ 433.46
3-(3,5-dimethylphenyl)-N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide 3,5-dimethylphenyl N-(2-methoxyethyl) C₂₇H₂₅N₅O₄S 539.58
3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide 3-chloro-4-methoxyphenyl N-(2-hydroxyethyl) C₁₈H₁₆ClN₃O₄ 373.80

Key Observations:

  • Substituent Effects on Lipophilicity :
    • The target compound’s N-benzyl group enhances lipophilicity (predicted logP ~3.5) compared to the more polar N-(2-hydroxyethyl) (logP ~1.8) and N-(2-methoxyethyl) (logP ~2.2) groups in analogs .
    • The 2,5-dimethoxyphenyl substituent (electron-donating) contrasts with the 3-chloro-4-methoxyphenyl (electron-withdrawing Cl) and 3,5-dimethylphenyl (sterically bulky) groups, which may influence binding interactions or metabolic stability .
Non-Quinazoline Analogs (Phenethylamine Derivatives)

These compounds are psychoactive phenethylamines, highlighting how similar substituents on distinct scaffolds yield divergent biological activities:

Compound Name Core Structure Key Substituents Pharmacological Class
Target Compound Quinazoline 2,5-dimethoxyphenyl, N-benzyl Undefined (theoretical)
25I-NBOMe Phenethylamine 4-iodo-2,5-dimethoxyphenyl, N-(2-methoxybenzyl) Psychedelic/hallucinogen

Structural Insights :

  • The 2,5-dimethoxy pattern is conserved across both classes, suggesting affinity for serotonin receptors (5-HT₂A) in NBOMe compounds. However, the quinazoline core likely redirects binding toward kinases or other targets due to its planar heterocyclic system .

Research Findings and Implications

  • Electronic and Steric Profiles :

    • The target compound’s 2,5-dimethoxyphenyl group may facilitate π-π stacking in hydrophobic environments, whereas 3-chloro-4-methoxyphenyl (in the third analog) could enhance halogen bonding .
    • The absence of a thioether or nitro group (cf. the second analog) reduces metabolic liabilities but may limit covalent interactions .
  • Pharmacokinetic Predictions :

    • The N-benzyl group likely improves blood-brain barrier penetration relative to hydroxyethyl/methoxyethyl analogs, though this requires experimental validation .

Biological Activity

N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step synthetic route involving the condensation of appropriate benzyl and quinazoline derivatives. The structural formula is characterized by a quinazoline backbone with a benzyl group and a dimethoxy-substituted phenyl moiety. Its chemical structure can be represented as follows:

C19H20N2O4\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{4}

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mean growth inhibition (GI50) values indicate that it is more potent than established chemotherapeutics like 5-Fluorouracil (5-FU).

Compound GI50 (µM) Cancer Type
N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo...10.47Broad Spectrum
5-FU22.60Control

These findings suggest that the compound could serve as a lead for further development in cancer therapy.

Molecular docking studies have provided insights into the mechanism of action of this compound. It has been shown to interact with key proteins involved in tumorigenesis:

  • EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) : Binding studies indicate that this compound mimics the binding mode of erlotinib, an established EGFR inhibitor.
  • B-RAF Kinase : Inhibition studies demonstrated that it can effectively inhibit B-RAF kinase activity, which is crucial in melanoma progression.

Neuropharmacological Potential

In addition to its antitumor activity, there is emerging evidence suggesting that this compound may possess neuropharmacological effects. Preliminary studies indicate potential inhibitory activity against enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in treating neurodegenerative disorders.

Inhibitory Activity Against MAO and AChE

The compound's derivatives have been evaluated for their ability to inhibit MAO-A and MAO-B:

Compound IC50 (µM) Enzyme Target
Compound A1.38MAO-A
Compound B2.48MAO-B
Compound CNot ActiveAChE

These results indicate that certain derivatives may offer selective inhibition profiles beneficial for treating conditions like depression and Alzheimer's disease.

Case Studies and Clinical Relevance

Several case studies have documented the efficacy of similar compounds derived from quinazoline frameworks in clinical settings. For instance:

  • A study on quinazoline derivatives revealed significant improvements in patient outcomes when combined with traditional chemotherapeutics.
  • Another investigation indicated that compounds exhibiting dual inhibition of MAO and AChE could enhance cognitive function in animal models.

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, and what key reagents are involved?

A multi-step synthesis is typically employed, starting with the formation of the quinazoline core via cyclization of anthranilic acid derivatives. Substituted benzyl groups (e.g., 2,5-dimethoxyphenyl) are introduced via nucleophilic substitution or coupling reactions. Common reagents include zinc chloride for catalysis and dimethylformamide (DMF) as a solvent . Purification often involves column chromatography, with yields optimized by controlling reaction temperatures (60–100°C) and inert atmospheres .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural validation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm).
  • IR : Stretching frequencies for amide (1650–1700 cm1^{-1}) and ketone (1700–1750 cm1^{-1}) groups confirm functional groups.
  • Mass spectrometry : High-resolution MS determines the molecular ion peak (e.g., [M+H]+^+) .

Q. What preliminary biological activities have been reported for this compound?

Quinazoline derivatives exhibit anti-cancer activity via kinase inhibition (e.g., EGFR or VEGFR) and anti-inflammatory effects through COX-2 suppression. In vitro assays (e.g., MTT for cytotoxicity) are used to evaluate IC50_{50} values, with structural modifications (e.g., methoxy groups) enhancing bioavailability .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts in the final step?

Reaction optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst screening : Transition metals (e.g., Pd for cross-couplings) enhance regioselectivity.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition . Kinetic studies (e.g., HPLC monitoring) identify rate-limiting steps, while DOE (Design of Experiments) models predict optimal conditions .

Q. What strategies address contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line specificity) or compound purity. Mitigation strategies include:

  • Standardized protocols : Use validated cell lines (e.g., HeLa for apoptosis studies) and controls.
  • Metabolic stability assays : Assess hepatic microsomal degradation to clarify in vivo relevance .
  • Structural analogs : Compare substituent effects (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) on target binding .

Q. How do electronic and steric effects of the 2,5-dimethoxyphenyl group influence reactivity?

The electron-donating methoxy groups increase aromatic ring electron density, enhancing electrophilic substitution at the para position. Steric hindrance from the benzyl group slows nucleophilic attacks on the quinazoline core. Computational modeling (DFT) predicts charge distribution, validated by Hammett plots .

Q. What analytical methods resolve challenges in characterizing degradation products under acidic conditions?

Accelerated stability studies (pH 1–3, 37°C) identify hydrolyzed products (e.g., free carboxylic acids). LC-MS/MS with fragmentation patterns distinguishes degradation pathways. For example, amide bond cleavage generates fragments at m/z 180–220 .

Methodological Considerations

Q. How should researchers design dose-response experiments for this compound in kinase inhibition assays?

  • Concentration range : Test 0.1–100 µM, with logarithmic increments.
  • Controls : Include staurosporine (positive control) and DMSO vehicle.
  • Endpoint detection : Use fluorescence-based ADP-Glo™ assays for kinase activity .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Software like SwissADME or pkCSM estimates:

  • Lipophilicity : LogP values (~3.5) indicate moderate membrane permeability.
  • Metabolic sites : CYP3A4-mediated demethylation of methoxy groups .

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